Propargyl-PEG4-amine

概要

説明

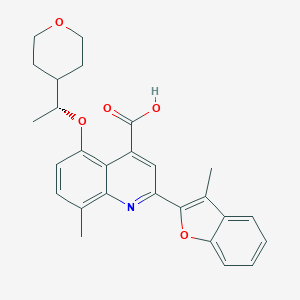

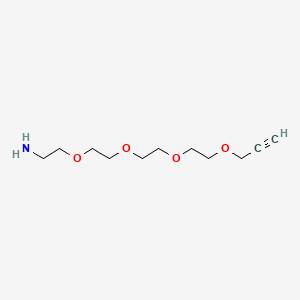

Propargyl-PEG4-amine is a PEG derivative containing a propargyl group and an amine group . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Molecular Structure Analysis

Propargyl-PEG4-amine contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Its molecular weight is 231.29 and its molecular formula is C11H21NO4 .Chemical Reactions Analysis

The amine functional group of Propargyl-PEG4-amine is known for its ability to react with various reactive groups, such as carboxylic acids, isocyanates, and aldehydes . This allows for the development of a wide range of functionalized PEG derivatives.Physical And Chemical Properties Analysis

Propargyl-PEG4-amine appears as a liquid that is colorless to light yellow . It has a molecular weight of 231.29 and a molecular formula of C11H21NO4 . It is soluble in DMSO .科学的研究の応用

Preparation of Propargyl Amines

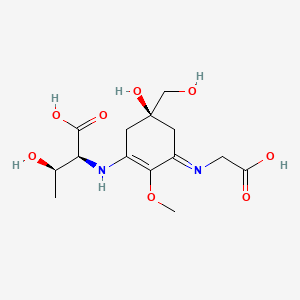

Propargyl-PEG4-amine is used in the synthesis of propargyl amines through A3 and KA2-coupling three-component reactions with aromatic aldehydes or ketones, alkynes, and amines . This method is environmentally friendly, efficient, and applicable to a wide range of substrates .

2. Synthesis of Heterobifunctional Poly (ethylene glycol) Propargyl-PEG4-amine is used in the synthesis of propargyl-ended heterobifunctional poly (ethylene glycol) (PEG) derivatives with hydroxyl, carboxyl, mercapto, or hydrazide end groups . These PEG derivatives have potential applications in the development of PEG-based bioconjugates for various biomedical applications .

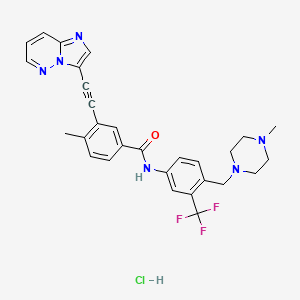

PROTAC Linker

Propargyl-PEG4-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are a class of drugs that work by degrading disease-causing proteins in cells .

Click Chemistry Reagent

Propargyl-PEG4-amine contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This makes it a useful reagent in click chemistry, a type of chemical synthesis that is widely used in drug discovery and materials science .

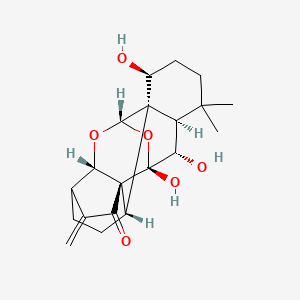

Synthesis of Chiral, Fluorescent Macrocycles

Propargyl-PEG4-amine can be used in the synthesis of chiral, fluorescent macrocycles by 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids . These macrocycles have potential applications in the field of supramolecular chemistry .

Catalyst in Organic Reactions

Propargyl-PEG4-amine can act as a catalyst in various organic reactions, including oxidative transformations, C–C bond formation reactions, and cross-coupling reactions . This makes it a valuable tool in the field of organic chemistry .

作用機序

Target of Action

Propargyl-PEG4-amine is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The primary targets of Propargyl-PEG4-amine are proteins that are marked for degradation by the PROTACs it helps form .

Mode of Action

Propargyl-PEG4-amine contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction is a key step in the formation of PROTACs . The resulting PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by Propargyl-PEG4-amine are those involved in protein degradation . By facilitating the formation of PROTACs, Propargyl-PEG4-amine indirectly influences the ubiquitin-proteasome system, a major pathway for protein degradation in cells . The downstream effects include the degradation of specific target proteins, which can have various effects depending on the functions of these proteins .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability, which can enhance its bioavailability .

Result of Action

The primary result of the action of Propargyl-PEG4-amine is the formation of PROTACs that can selectively degrade specific proteins within cells . The degradation of these proteins can influence various cellular processes, depending on the roles of the target proteins .

Action Environment

The action of Propargyl-PEG4-amine, like many other chemical reactions, can be influenced by various environmental factors. As a PEG-based compound, it is expected to have good stability .

Safety and Hazards

将来の方向性

Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry and have a large impact as a pharmacophore used in medicinal chemistry . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargylamines, including Propargyl-PEG4-amine, will continue to be an area of active research in the future.

特性

IUPAC Name |

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLPAHLHHBCWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG4-amine | |

CAS RN |

1013921-36-2 | |

| Record name | 3,6,9,12-tetraoxapentadec-14-yn-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

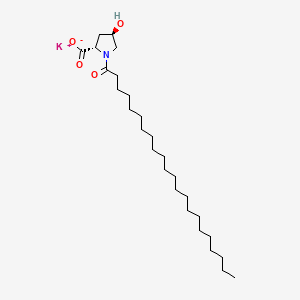

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。